molecular formula C16H23N3OS B033132 Buprofezin CAS No. 69327-76-0

Buprofezin

Cat. No.: B033132
CAS No.: 69327-76-0
M. Wt: 305.4 g/mol
InChI Key: PRLVTUNWOQKEAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Buprofezin is an insect growth regulator (IGR) that primarily targets sucking insects such as whiteflies and scale insects . The compound’s primary target is chitin, a key component in the exoskeleton of insects . By inhibiting chitin synthesis, this compound interferes with the normal growth and development of these insects .

Mode of Action

This compound acts as a chitin synthesis inhibitor . It expresses its action at the time of moulting, a critical stage in an insect’s life cycle . During moulting, insects shed their old cuticle and form a new one. Insects affected by this compound are unable to shed their cuticle, leading to their death . This mode of action is similar to that of benzoylphenylureas, another class of insecticides .

Biochemical Pathways

This compound affects the biochemical pathway of chitin synthesis in insects . Chitin is a crucial component of the insect’s exoskeleton, providing rigidity and protection. By inhibiting chitin synthesis, this compound disrupts the formation of the exoskeleton during the moulting process . This leads to abnormal endocuticular deposition and abortive molting .

Result of Action

The primary result of this compound’s action is the death of the targeted insects . Unable to shed their old cuticle during moulting, the insects die . This leads to a reduction in the total insect population in the next generation, achieving a long-lasting effect .

Action Environment

This compound has a low aqueous solubility and a low volatility . Depending on local conditions, it can be moderately persistent in soils and very persistent in water systems . This compound is moderately toxic to most fauna and flora, with a low toxicity to humans and other mammals . It is especially toxic to aquatic organisms as well as non-target insects . Therefore, the environmental factors, such as the presence of water bodies and non-target organisms, can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

The preparation of Buprofezin involves several steps, including photochemical reactions, chlorination, synthesis, and distillation crystallization. The photochemical step uses solvents like dioxane or chloroform, while the chlorination step involves N-chloromethyl-N-phenyl amino formyl chloride. The synthesis step uses organic amines for condensation . Industrial production methods often utilize organic amines instead of ammonium hydrogencarbonate to reduce ammonia nitrogen discharge in wastewater .

Chemical Reactions Analysis

Buprofezin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Buprofezin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLVTUNWOQKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034401, DTXSID401009368
Record name Buprofezin
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Record name (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

267.6 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.18 at 20 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.4X10-6 mm Hg at 25 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid

CAS No.

69327-76-0, 953030-84-7
Record name Buprofezin
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Record name Buprofezin [BSI]
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Record name Buprofezin [ISO]
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Record name Buprofezin
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Record name (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one
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Record name 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl
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Record name (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one
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Record name BUPROFEZIN
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Record name Buprofezin
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Melting Point

106.1 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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